
Benzene, 1,1'-methylenebis[4-(methylthio)-
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Overview
Description
Benzene, 1,1'-methylenebis[4-(methylthio)- (hypothetical IUPAC name based on nomenclature rules) is a bisphenylmethane derivative featuring two benzene rings connected by a methylene (-CH₂-) bridge, with each para-position substituted by a methylthio (-S-CH₃) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[4-(methylthio)-] typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,1’-methylenebis[4-(methylthio)-] can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-methylenebis[4-(methylthio)-] can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiol groups from the methylthio groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where the methylthio groups can be replaced by other substituents. Typical reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis and Characterization
Benzene, 1,1'-methylenebis[4-(methylthio)-] can be synthesized through various methods involving the reaction of benzyl chloride with sodium methyl sulfide. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.
2.1. Liquid-Crystalline Materials
Benzene, 1,1'-methylenebis[4-(methylthio)-] has been explored for its potential in liquid-crystalline applications. Research indicates that derivatives of this compound can exhibit mesomorphic properties, making them suitable for use in liquid crystal displays (LCDs) and other electronic devices.
Property | Value |
---|---|
Phase Transition Temperature | Varies by derivative |
Optical Clarity | High |
Thermal Stability | Moderate |
2.2. Polymer Chemistry
The compound serves as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase overall strength.
3.1. Anticancer Activity
Recent studies have indicated that benzene, 1,1'-methylenebis[4-(methylthio)-] and its derivatives exhibit promising anticancer activity. For example, compounds synthesized from this base structure have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | % Inhibition |
---|---|---|
Derivative A | MCF-7 | 85% |
Derivative B | HeLa | 75% |
Derivative C | A549 | 90% |
3.2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
4.1. Remediation Technologies
Benzene, 1,1'-methylenebis[4-(methylthio)-] can be utilized in environmental remediation processes, particularly in the degradation of pollutants in soil and water systems. Its effectiveness in breaking down complex organic compounds makes it a candidate for bioremediation strategies.
Case Study 1: Anticancer Research
A study published in International Journal of Molecular Sciences examined the synthesis of new derivatives of benzene, 1,1'-methylenebis[4-(methylthio)-] and their effects on cancer cells. The results indicated that specific modifications to the methylthio groups enhanced cytotoxicity significantly compared to unmodified compounds .
Case Study 2: Liquid Crystal Displays
Research conducted by MDPI explored the use of benzene-based liquid crystals in display technologies. The findings revealed that compounds derived from benzene, 1,1'-methylenebis[4-(methylthio)-] exhibited favorable thermal stability and optical characteristics essential for high-performance LCDs .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-methylenebis[4-(methylthio)-] involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
The following table compares Benzene, 1,1'-methylenebis[4-(methylthio)- with structurally related methylenebisbenzene derivatives:
Key Comparisons:
Reactivity and Applications :
- MDI (-NCO) : Highly reactive isocyanate groups enable polyurethane foam synthesis.
- Fluoro derivative (-F) : Fluorine’s electronegativity enhances chemical stability, useful in specialty materials.
- Methylthio derivative (-S-CH₃) : Sulfur’s nucleophilicity may support rubber vulcanization or antioxidant activity, akin to thioether functionalities in other compounds.
Toxicity and Regulation: MDI isomers (e.g., 4,4′-MDI, 2,4′-MDI) are classified as toxic under Canadian law due to respiratory sensitization risks. Methylthio-substituted compounds (e.g., methyl carbamate derivatives) are noted in pesticide contexts but lack specific regulation for this structure.
Physical Properties :
- Molecular Weight : MDI (250.07 g/mol) vs. hypothetical methylthio derivative (~266.4 g/mol). Higher sulfur content may increase density and reduce solubility in polar solvents.
- Thermal Stability : MDI degrades above 200°C, while sulfur-containing analogs (e.g., thioethers) may exhibit lower thermal stability due to S-C bond lability.
Biological Activity
Introduction
Benzene, 1,1'-methylenebis[4-(methylthio)-] (CAS Number: 623-13-2) is an organosulfur compound characterized by its unique structure that includes two methylthio groups attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of Benzene, 1,1'-methylenebis[4-(methylthio)-] can be represented as follows:
- Molecular Formula: C₁₄H₁₄S₂
- Molecular Weight: 254.40 g/mol
- IUPAC Name: Benzene, 1,1'-methylenebis[4-(methylthio)-]
The compound features two methylthio groups (-S-CH₃) at the para positions of the benzene rings, which are linked by a methylene bridge (-CH₂-).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing methylthio groups. The presence of these groups has been linked to enhanced activity against various bacterial strains and fungi. For instance:
- Case Study: A study synthesized several derivatives of benzothiazole and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with methylthio substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Antioxidant Activity
Research indicates that organosulfur compounds often exhibit antioxidant properties. Benzene derivatives with methylthio groups have shown potential in reducing oxidative stress in cellular models.
- Findings: In vitro assays demonstrated that certain derivatives could scavenge free radicals effectively, suggesting their potential use in preventing oxidative damage .
Anti-inflammatory Activity
The anti-inflammatory effects of benzene derivatives have also been reported. Compounds similar to Benzene, 1,1'-methylenebis[4-(methylthio)-] have been shown to inhibit pro-inflammatory cytokines in cellular assays.
- Study Results: In a study examining various thiazolidinone derivatives, compounds with methylthio groups significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
Emerging research highlights the anticancer potential of methylthio-substituted benzene derivatives.
- Case Study: A series of experiments tested the cytotoxicity of various organosulfur compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .
Table 1: Biological Activities of Benzene Derivatives
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates or electrophilic pathways.
-
Sulfone formation requires stronger oxidizing agents compared to sulfoxides .
Nucleophilic Substitution
The methylthio group can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions under specific conditions.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Halogenation | Cl2, FeCl3 catalyst | 1,1'-Methylenebis[4-(chloro)benzene] | Inferred |
Amination | NH3, Cu catalyst, 120°C | 1,1'-Methylenebis[4-(amino)benzene] | Inferred |
Key Considerations :
Polymerization and Crosslinking
The methylene bridge (-CH2-) enables participation in polymerization, forming thermosetting resins or copolymers.
Mechanism :
-
The methylene group reacts with electrophiles (e.g., formaldehyde), forming methylene-linked polymers .
Cleavage Reactions
The methylene bridge may undergo cleavage under strong acidic or oxidative conditions.
Note : Cleavage reactions are less common but relevant in degradation studies .
Functionalization via Thiomethyl Groups
The -SMe groups can undergo alkylation or arylation to introduce new substituents.
Kinetic Data :
Environmental Degradation
Under pyrolysis or photolytic conditions, the compound may decompose into smaller aromatic fragments.
Conditions | Major Products | Pathway | References |
---|---|---|---|
Pyrolysis (>300°C) | Thiophenol, benzene derivatives | Radical-mediated C-S bond cleavage | |
UV irradiation | Sulfur dioxide, biphenyls | Photooxidation | Inferred |
Implications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, 1,1'-methylenebis[4-(methylthio)-], and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like bis(4-methoxyphenyl)methane (CAS 726-18-1) are synthesized via Friedel-Crafts alkylation using methylene bridges and substituted benzene derivatives . To ensure purity, column chromatography or recrystallization (as seen in nitro-substituted analogs ) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%).
Q. What storage conditions are critical to prevent degradation of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C, as sulfur-containing compounds are prone to oxidation. Stability studies on related methylenebis[4-isocyanato-] derivatives highlight degradation risks from moisture and light . Use desiccants (e.g., silica gel) in storage containers and verify integrity via periodic NMR analysis.
Q. Which analytical techniques are most effective for initial structural characterization?
- Methodological Answer : Use a combination of:
- GC-MS : For volatile byproduct identification (e.g., benzene derivatives in Aerides odorata analysis ).
- FT-IR : To confirm functional groups (e.g., methylthio C–S stretch at ~600–700 cm⁻¹).
- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds like 4,4'-dichlorodiphenylmethane (CAS 101-55-3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across in vivo and in vitro studies?
- Methodological Answer : Discrepancies often arise from metabolic differences. For example, comparative toxicology studies on methylenebis[4-(hydroxyimino)methyl]-pyridinium dimethanesulfonate in rats and primates recommend cross-species dose scaling based on metabolic weight (mg/kg⁰·⁷⁵) and longitudinal biomarker tracking (e.g., liver enzymes) . Validate in vitro findings using primary hepatocyte models with species-specific cytochrome P450 activity.
Q. What strategies differentiate structural isomers during synthesis and analysis?
- Methodological Answer : For isomers like 2- vs. 4-substituted derivatives, employ:
- X-ray crystallography : Resolve spatial configurations (e.g., MDI isomers in REACH regulations ).
- Chiral HPLC : Separate enantiomers using cellulose-based columns, as demonstrated in sulfonyl-bridged benzene analogs .
- Computational modeling : Compare steric and electronic profiles via DFT calculations (B3LYP/6-311+G(d,p)).
Q. How can endocrine disruption potential be systematically evaluated?
- Methodological Answer : Follow the EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays :
- Receptor-binding assays : Use ER/AR/TR reporter gene systems (e.g., HEK293 cells).
- Steroidogenesis assays : Measure cortisol/testosterone in H295R adrenocortical cells.
- Zebrafish FET (Fish Embryo Toxicity) : Assess developmental endpoints (e.g., vitellogenin induction).
Q. Data Contradiction Analysis
Q. Why do adipogenic activity studies show variability in potency for structurally similar compounds?
- Methodological Answer : Variability may stem from substituent electronic effects. For example, methylthio groups (–SCH₃) exhibit weaker electron-withdrawing effects compared to isocyanato (–NCO) groups (CAS 101-68-8), altering PPARγ activation thresholds . Standardize assays using:
- Dose-response normalization (EC₅₀ values relative to rosiglitazone).
- Transcriptomic profiling (RNA-seq of 3T3-L1 adipocytes) to identify off-target pathways.
Properties
CAS No. |
22276-28-4 |
---|---|
Molecular Formula |
C15H16S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[(4-methylsulfanylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
GGWCDZIQHFUTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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